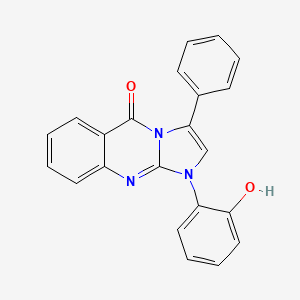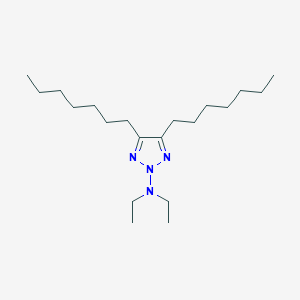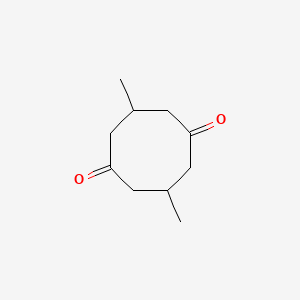
Benzoic acid, 3,4-dihydroxy-, decyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4-dihydroxy-, decyl ester: is an organic compound with the molecular formula C17H26O4 It is an ester derivative of benzoic acid, where the hydroxyl groups are located at the 3 and 4 positions on the benzene ring, and the ester group is a decyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method to synthesize benzoic acid, 3,4-dihydroxy-, decyl ester is through the esterification of 3,4-dihydroxybenzoic acid with decanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product. The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction can be performed in a batch reactor where the reactants are mixed and heated under controlled conditions. The reaction is monitored, and the product is separated and purified using industrial-scale techniques.
Continuous Process: Alternatively, a continuous process can be employed where the reactants are continuously fed into a reactor, and the product is continuously removed. This method is more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, 3,4-dihydroxy-, decyl ester can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where the ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups on the benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols.
Substitution Products: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology:
Antioxidant: The hydroxyl groups confer antioxidant properties, making it useful in biological studies related to oxidative stress.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Therapeutic Agent: Its antioxidant properties can be explored for therapeutic applications in diseases related to oxidative damage.
Industry:
Cosmetics: It can be used in cosmetic formulations for its antioxidant properties.
Food Preservation: The compound can be used as a preservative due to its antimicrobial properties.
Mécanisme D'action
Mechanism:
Antioxidant Activity: The hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can bind to the active site of certain enzymes, blocking their activity and providing a basis for therapeutic applications.
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS): The compound targets ROS, reducing oxidative stress in cells.
Enzymatic Pathways: It can inhibit enzymes involved in oxidative stress pathways, providing a protective effect.
Comparaison Avec Des Composés Similaires
3,4-Dihydroxybenzoic Acid: Similar structure but lacks the decyl ester group.
Methyl 3,4-Dihydroxybenzoate: Similar ester derivative but with a methyl group instead of a decyl group.
Ethyl 3,4-Dihydroxybenzoate: Similar ester derivative but with an ethyl group instead of a decyl group.
Uniqueness:
Longer Ester Chain: The decyl ester group provides unique properties such as increased hydrophobicity and potential for incorporation into lipid-based systems.
Enhanced Antioxidant Activity: The presence of two hydroxyl groups enhances its antioxidant properties compared to similar compounds with fewer hydroxyl groups.
Propriétés
Numéro CAS |
105603-52-9 |
|---|---|
Formule moléculaire |
C17H26O4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
decyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C17H26O4/c1-2-3-4-5-6-7-8-9-12-21-17(20)14-10-11-15(18)16(19)13-14/h10-11,13,18-19H,2-9,12H2,1H3 |
Clé InChI |
IFNDOUMKRMLNES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)



